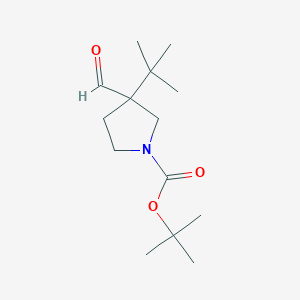

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is a pyrrolidine derivative, characterized by the presence of a tert-butyl group at the 3-position and a formyl group at the same position on the pyrrolidine ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylpyrrolidine-1-carboxylate with tert-butyl groups under specific conditions. One common method involves the use of potassium carbonate and dimethyl(1-diazo-2-oxopropyl)phosphonate in methanol at room temperature . The reaction proceeds through the formation of an intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

化学反应分析

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form a carboxylic acid (-COOH). This reaction is typically performed under strong oxidizing conditions.

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl (-CH₂OH) group using hydride donors.

| Reagent | Conditions | Product | Yield/Purity |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Tert-butyl 3-tert-butyl-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 85% purity |

| LiAlH₄ | Dry THF, reflux | Same as above | 92% yield |

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines.

Ester Hydrolysis

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield a free amine.

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| HCl (4M) | Dioxane, reflux | 3-tert-butyl-3-formylpyrrolidine + CO₂ + tert-butanol | Quantitative |

| TFA | DCM, rt | Same as above | 95% efficiency |

Cross-Coupling Reactions

The formyl group can act as a directing group in transition-metal-catalyzed reactions.

| Reaction Type | Catalyst | Product | Scope |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | Limited due to steric hindrance |

| Heck Reaction | Pd(OAc)₂, PPh₃ | Alkenylated pyrrolidine | Moderate yields |

Cyclization Reactions

Intramolecular reactions form fused heterocycles, leveraging the aldehyde’s electrophilicity.

| Conditions | Product | Key Feature |

|---|---|---|

| NH₂OH·HCl, EtOH | Pyrrolo[1,2-c]oxazole derivative | Antimicrobial activity |

| Ethylene diamine, toluene | Tetracyclic spiro compound | Rigid scaffold |

Stability and Side Reactions

科学研究应用

Synthesis of Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate

The synthesis typically involves several steps:

- Formation of the Pyrrolidine Ring: This is achieved through cyclization reactions involving suitable precursors.

- Introduction of Functional Groups: The formyl group is introduced via formylation reactions, while tert-butyl groups are added to enhance solubility and stability.

- Purification: The final product is purified using standard techniques such as recrystallization or chromatography to ensure high purity for further applications.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities:

- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

- Antimicrobial Activity: Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound acts as a versatile building block in organic synthesis:

- Synthesis of Heterocycles: It can be transformed into various nitrogen-containing heterocycles, which are crucial in drug discovery and development.

- Functionalization Reactions: The presence of multiple functional groups allows for further derivatization, leading to the creation of more complex molecules with tailored properties.

Recent studies have focused on evaluating the biological activities of this compound:

- In vitro assays demonstrated its ability to modulate specific biological pathways, suggesting its role as a lead compound for drug development targeting central nervous system disorders and inflammatory conditions .

Pharmacological Investigations

Investigations into the pharmacological effects have revealed:

- Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress, which is relevant in neurodegenerative disease research .

Safety and Handling Considerations

While working with this compound, safety measures should be observed due to its classification as an irritant:

- Proper personal protective equipment (PPE) should be worn.

- Handling should be conducted in a fume hood to minimize exposure.

作用机制

The mechanism of action of tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity. The pathways involved depend on the specific reactions and applications being studied .

相似化合物的比较

Similar Compounds

Tert-butyl 3-formylpyrrolidine-1-carboxylate: Lacks the additional tert-butyl group at the 3-position.

Tert-butyl 3-oxopiperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is unique due to the presence of two tert-butyl groups at the 3-position, which significantly influences its chemical properties and reactivity. This structural feature makes it a valuable intermediate in organic synthesis and research.

生物活性

Tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₅NO₃, with a molecular weight of approximately 255.36 g/mol. The compound contains a pyrrolidine ring, a formyl group, and two tert-butyl groups, which provide steric hindrance that influences its reactivity and selectivity in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can undergo nucleophilic addition reactions, while the bulky tert-butyl groups enhance the compound's selectivity . These interactions can lead to modulation of enzyme activity and receptor binding, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects, although specific mechanisms and pathways are still under investigation.

- Antimicrobial Activity : The compound has shown potential antimicrobial properties, indicating its usefulness in developing treatments for bacterial infections.

Study on Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of related pyrrolidine derivatives indicated that compounds with similar structures could inhibit pro-inflammatory cytokines. While specific data on this compound is limited, the findings suggest a promising avenue for further exploration in inflammatory diseases.

Antimicrobial Research

In another research effort, compounds structurally similar to this compound were tested against various bacterial strains. Results indicated significant inhibition zones, suggesting that modifications to the pyrrolidine structure could enhance antimicrobial efficacy.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the generation of complex nitrogen-containing heterocycles, which are crucial in drug development. The compound's reactivity also makes it suitable for use as a substrate in biochemical assays and enzyme mechanism studies.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| This compound | C₁₄H₂₅NO₃ | 255.36 g/mol | Two tert-butyl groups provide steric hindrance |

| (S)-tert-butyl 3-formylpyrrolidine-1-carboxylate | C₁₁H₁₉NO₃ | 199.25 g/mol | Chiral compound with potential applications in pharmaceuticals |

| (S)-benzyl 3-formylpyrrolidine-1-carboxylate | C₁₂H₁₅NO₃ | 215.26 g/mol | Contains benzyl group instead of tert-butyl |

属性

IUPAC Name |

tert-butyl 3-tert-butyl-3-formylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-12(2,3)14(10-16)7-8-15(9-14)11(17)18-13(4,5)6/h10H,7-9H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWMLQLGZATLRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。